5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid
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Overview
Description
5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a phenylsulfanyl group attached to the benzylic position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid typically involves the bromination of 2-[(phenylsulfanyl)methyl]benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5th position of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the synthesis of 2-[(phenylsulfanyl)methyl]benzoic acid followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylsulfanyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylbenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development.
Properties
CAS No. |
90667-31-5 |
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Molecular Formula |
C14H11BrO2S |
Molecular Weight |
323.21 g/mol |
IUPAC Name |
5-bromo-2-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H11BrO2S/c15-11-7-6-10(13(8-11)14(16)17)9-18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI Key |
BCQUFRWMGLSXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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